molecular formula C14H10IN B15333392 4-Iodo-2-phenyl-1H-indole

4-Iodo-2-phenyl-1H-indole

Cat. No.: B15333392
M. Wt: 319.14 g/mol
InChI Key: GJQQNJVRUSNSHQ-UHFFFAOYSA-N
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Description

4-Iodo-2-phenyl-1H-indole is a halogen-substituted indole derivative with the molecular formula C₁₄H₁₀IN and an average molecular mass of ~319.24 g/mol (calculated by replacing fluorine with iodine in the analogous 4-fluoro-2-phenyl-1H-indole, which has a mass of 211.24 g/mol ). The iodine atom at the 4-position introduces significant steric bulk and polarizability compared to lighter halogens like fluorine. Indole derivatives are critical in medicinal chemistry due to their biological activity, and iodinated analogs often serve as intermediates in cross-coupling reactions or radiopharmaceuticals. Structural features include a planar indole ring system substituted with a phenyl group at the 2-position and iodine at the 4-position, influencing electronic and steric properties.

Properties

Molecular Formula

C14H10IN

Molecular Weight

319.14 g/mol

IUPAC Name

4-iodo-2-phenyl-1H-indole

InChI

InChI=1S/C14H10IN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H

InChI Key

GJQQNJVRUSNSHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3I

Origin of Product

United States

Scientific Research Applications

4-Iodo-2-phenyl-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: It is used in the study of indole-based biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Iodo-2-phenyl-1H-indole with structurally analogous halogenated indoles, focusing on molecular properties, reactivity, and crystallographic data inferred from related studies:

Property This compound 4-Fluoro-2-phenyl-1H-indole 4-Chloro-2-phenyl-1H-indole 4-Bromo-2-phenyl-1H-indole
Molecular Formula C₁₄H₁₀IN C₁₄H₁₀FN C₁₄H₁₀ClN C₁₄H₁₀BrN
Average Mass (g/mol) 319.24 211.24 227.69 272.15
Halogen Atomic Radius (Å) 1.39 (I) 0.64 (F) 0.99 (Cl) 1.14 (Br)
Electronegativity 2.66 (I) 3.98 (F) 3.16 (Cl) 2.96 (Br)
Bond Length (C–X, Å)* ~2.10 (C–I) ~1.34 (C–F) ~1.73 (C–Cl) ~1.90 (C–Br)
LogP (Predicted) ~4.5 ~3.8 ~4.1 ~4.3
Crystallographic Software Used SHELXL , ORTEP-3 SHELX , WinGX SHELXL SHELXL

*Bond lengths estimated from standard covalent radii.

Key Findings:

For example, iodine’s polarizability may promote halogen bonding, unlike fluorine’s strong electronegativity, which favors dipole interactions . In 4-fluoro-2-phenyl-1H-indole, the indole N–H group interacts with π systems rather than forming conventional hydrogen bonds . Iodine’s larger size could sterically hinder such interactions or introduce new non-covalent interactions.

Synthetic Considerations :

  • The fluoro analog is synthesized via Woollins’ reagent and 4-fluoro-N-(2-oxo-2-phenylethyl)benzamide . Iodination likely requires distinct methods, such as electrophilic substitution using I₂ or transition-metal-catalyzed approaches.

Crystallographic Analysis :

  • Structural studies of halogenated indoles often rely on SHELX programs for refinement and ORTEP-3 for graphical representation . For example, ring puckering in indole derivatives (discussed in Cremer & Pople’s work ) may vary with halogen size. Larger halogens like iodine could distort the indole ring plane, altering torsional angles and crystal symmetry.

This makes this compound a candidate for Ullmann or Suzuki-Miyaura cross-coupling reactions.

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